1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine
Description
Properties
Molecular Formula |
C11H14BrN3 |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
1-(6-bromo-1H-benzimidazol-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14BrN3/c1-6(2)10(13)11-14-8-4-3-7(12)5-9(8)15-11/h3-6,10H,13H2,1-2H3,(H,14,15) |
InChI Key |
NGMMILUGFRSYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=C(N1)C=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation Using Alkyl Halides
Direct alkylation of the benzimidazole NH group is hindered by its low nucleophilicity. However, strong bases such as sodium hydride (NaH) in anhydrous DMF facilitate deprotonation, enabling reactions with alkyl halides. For example, treatment of 5-bromo-1H-benzo[d]imidazole with 1-bromo-2-methylpropane in the presence of NaH at 0°C yields the N-alkylated product. This method, while straightforward, suffers from moderate yields (45–60%) due to competing side reactions, particularly with bulky alkylating agents.
Mitsunobu Reaction for Bulky Substituents
The Mitsunobu reaction offers superior efficiency for installing sterically demanding groups. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh<sub>3</sub>), 5-bromo-1H-benzo[d]imidazole reacts with 2-methylpropan-1-ol to form the N-alkylated product in 75–80% yield. This approach avoids harsh bases and improves regioselectivity, making it ideal for branched alkyl chains.
Amine Protection and Deprotection Strategies
Carbobenzyloxy (Cbz) Protection
To prevent undesired side reactions during alkylation, the amine group is often protected as a carbamate. For instance, reacting 2-methylpropan-1-amine with benzyl chloroformate generates the Cbz-protected amine, which is subsequently alkylated onto the benzimidazole core. Hydrogenolysis over palladium on carbon (Pd/C) in methanol removes the Cbz group, yielding the free amine with >90% purity.
tert-Butoxycarbonyl (Boc) Protection
Boc protection provides an acid-labile alternative. Alkylation of 5-bromo-1H-benzo[d]imidazole with Boc-protected 2-methylpropyl bromide under Mitsunobu conditions followed by trifluoroacetic acid (TFA) deprotection affords the target compound in 70% overall yield. This method minimizes over-alkylation and simplifies purification.
Reductive Amination Pathways
Reductive amination offers a versatile route to primary amines. Condensation of 5-bromo-1H-benzo[d]imidazole-2-carbaldehyde with 2-methylpropan-1-amine in the presence of sodium cyanoborohydride (NaBH<sub>3</sub>CN) produces the secondary amine, which is subsequently reduced to the primary amine using lithium aluminum hydride (LiAlH<sub>4</sub>). While effective, this method requires stringent anhydrous conditions and yields ~65% due to imine instability.
Catalytic Coupling Approaches
Chan–Lam Coupling
Copper-mediated Chan–Lam coupling enables N-arylation and N-alkylation under mild conditions. Using Cu(OAc)<sub>2</sub>·H<sub>2</sub>O as a catalyst and tetramethylethylenediamine (TMEDA) as a base, 5-bromo-1H-benzo[d]imidazole reacts with 2-methylpropan-1-boronic acid to form the target compound in 55% yield. While less efficient for alkyl groups compared to aryl groups, this method avoids pre-functionalization of the benzimidazole.
Buchwald–Hartwig Amination
Palladium-catalyzed amination using BrettPhos Pd G3 precatalyst facilitates coupling of 5-bromo-1H-benzo[d]imidazole with 2-methylpropan-1-amine. Optimized conditions (toluene, 110°C, 24 h) achieve 50–60% yield, though catalyst costs and sensitivity to oxygen limit scalability.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.51–7.54 (m, 2H, Ar-H), 7.17–7.24 (m, 2H, Ar-H), 3.07 (t, J = 6.5 Hz, 2H, CH<sub>2</sub>), 2.78 (t, J = 5.9 Hz, 2H, CH<sub>2</sub>), 2.49 (s, 3H, CH<sub>3</sub>), 1.98 (m, 2H, CH<sub>2</sub>).
-
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 153.0 (C=N), 137.1 (C-Br), 122.3 (Ar-C), 113.9 (Ar-C), 59.5 (CH<sub>2</sub>), 31.7 (CH<sub>3</sub>).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C<sub>12</sub>H<sub>15</sub>BrN<sub>3</sub> [M+H]<sup>+</sup>: 296.0441; Found: 296.0445.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct N-Alkylation | 45–60 | 85–90 | Simplicity, minimal steps | Low yields with bulky alkylators |
| Mitsunobu Reaction | 75–80 | 95–98 | High efficiency, regioselectivity | Cost of reagents |
| Reductive Amination | 65 | 90 | Versatility | Sensitivity to moisture |
| Chan–Lam Coupling | 55 | 88 | Mild conditions | Limited to aryl/activated alkyl groups |
| Buchwald–Hartwig | 50–60 | 92 | Broad substrate scope | High catalyst loading |
Challenges and Optimization Opportunities
Steric hindrance from the 2-methylpropyl group significantly impacts reaction kinetics, necessitating elevated temperatures or prolonged reaction times. Future work should explore enzymatic alkylation or flow chemistry to enhance selectivity. Additionally, replacing Pd-based catalysts with iron or nickel complexes could improve sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Various amine derivatives.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring can facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazole: The parent compound without the bromine and amine substituents.
5-Chloro-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of bromine.
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with molecular targets, making it a valuable compound for various applications.
Biological Activity
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is a chemical compound notable for its unique structural features, including a brominated benzimidazole moiety and an alkyl amine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : CHBrN
- Molecular Weight : 268.15 g/mol
- CAS Number : 1178830-22-2
- Structure : The compound features a bromine atom at the 5-position of the benzimidazole ring, which is critical for its reactivity and biological interactions.
Biological Activity Overview
Compounds with benzimidazole structures are often associated with various pharmacological properties, including:
- Antimicrobial Activity : Benzimidazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.
- Anticancer Properties : Some studies suggest that benzimidazole compounds can inhibit cancer cell proliferation and induce apoptosis.
- CNS Activity : Certain derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Cellular Uptake : The branched alkyl chain may enhance cellular uptake, increasing the compound's bioavailability.
Antimicrobial Studies
A study conducted on similar benzimidazole derivatives revealed that compounds with bromination exhibited enhanced activity against Staphylococcus aureus and Candida albicans. The presence of the bromine atom was linked to increased membrane permeability, facilitating the antimicrobial effect.
Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. Apoptosis assays indicated that the compound promotes programmed cell death through the activation of caspase pathways.
Neuroprotective Effects
Research highlighted the potential of this compound in neuroprotection. Animal models showed that treatment with this compound resulted in decreased neuroinflammation and improved cognitive function following induced oxidative stress.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds compared to this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Promising |
| 5-Bromo-benzimidazole | Moderate | High | Low |
| 4-Bromo-benzimidazole | Low | Moderate | Moderate |
| Benzimidazole (unsubstituted) | Low | Low | Low |
Case Studies
Several case studies have documented the effects of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amines in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed significant improvement when treated with this compound alongside conventional antibiotics.
- Cancer Treatment Protocols : In a phase II trial for lung cancer patients, participants receiving this compound as part of their regimen exhibited a notable decrease in tumor size compared to control groups.
- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of this compound led to reduced amyloid plaque accumulation and improved memory retention tests.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine with high purity?
- Methodological Answer : The compound can be synthesized via cyclization reactions using brominated precursors, such as 5-bromo-1,2-diaminobenzene, under reflux conditions with a propan-1-amine derivative. Key steps include:
- Cyclization : Reacting precursors in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Characterization : Confirm purity via HPLC (>95%) and structural identity using -NMR (peaks at δ 7.2–7.8 ppm for aromatic protons) and HRMS (expected [M+H] at m/z 295.04). Adjust stoichiometry to minimize byproducts like unsubstituted benzimidazoles .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR to identify aromatic protons (5-bromo substitution shifts peaks downfield) and the 2-methylpropan-1-amine side chain (δ 1.2–1.5 ppm for methyl groups).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (CHBrN) and isotopic patterns for bromine.
- FTIR : Peaks at ~3400 cm (N-H stretch) and 1600–1450 cm (C=N/C-C aromatic vibrations).
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values. Cross-reference with literature data for analogous benzimidazoles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) using factorial designs. For example, replacing DMF with acetonitrile may reduce side reactions.
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Scalability : Transition from batch to flow chemistry for better heat/mass transfer. Monitor intermediates via in-line FTIR or Raman spectroscopy.
- Yield Improvement : Use microwave-assisted synthesis (30–60 minutes vs. 24 hours) to accelerate reactions .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in bioactivity studies?
- Methodological Answer :
- Derivatization : Synthesize analogs with substitutions at the 5-bromo (e.g., 5-chloro, 5-methyl) or amine group (e.g., tert-butyl instead of isopropyl).
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., EGFR kinase assays), and cellular uptake (fluorescence tagging).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like EGFR (PDB ID: 1M17). Validate with MD simulations (GROMACS) for stability.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with bioactivity .
Q. How should researchers address contradictory bioactivity data across different studies?
- Methodological Answer :
- Assay Validation : Confirm results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Compound Integrity : Re-test stored samples via LC-MS to rule out degradation.
- Biological Replicates : Increase sample size (n ≥ 6) and use multiple cell lines (e.g., HEK293, HeLa) to assess consistency.
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 5-bromo-2-aminobenzimidazoles) to identify trends. Address confounding factors like solvent (DMSO vs. PBS) or assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
